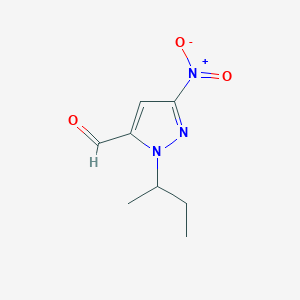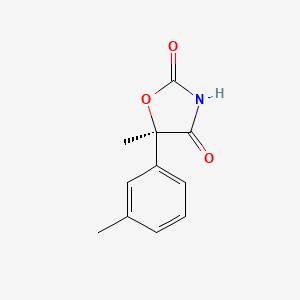amine](/img/structure/B11744563.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンは、ピラゾール誘導体のクラスに属する化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、ピラゾール環にエチル基とメチル基が、そしてメトキシプロピルアミン側鎖が存在することを特徴としています。ピラゾール誘導体は、その多様な生物活性が知られており、その潜在的な治療用途について広く研究されてきました。
準備方法
[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンの合成は、通常、次の手順を含みます。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジカルボニル化合物を酸性または塩基性条件下で反応させることで達成できます。
アルキル化: 次に、ピラゾール環は、適切なアルキル化剤を用いてエチル基とメチル基でアルキル化されます。
メトキシプロピルアミン側鎖の付加: このステップでは、アルキル化されたピラゾールと3-メトキシプロピルアミンを、塩基の存在下など、適切な条件下で反応させて、求核置換反応を促進します。
工業的な製造方法は、これらの手順を最適化して、最終製品の高収率と純度を確保することが含まれる場合があります。
化学反応の分析
[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、対応する酸化物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、還元された誘導体を得るために実施できます。
置換: この化合物は、求核置換反応を起こすことができ、適切な条件下でメトキシ基を他の求核剤に置き換えることができます。
これらの反応で使用される一般的な試薬と条件には、酸、塩基、エタノールやメタノールなどの溶媒、反応速度を向上させる触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究での応用
[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンは、次のようないくつかの科学研究の応用があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして、そして配位化学における配位子として使用されます。
生物学: この化合物は、抗菌、抗炎症、抗がん作用などの潜在的な生物活性を研究されています。
医学: がんや感染症など、さまざまな疾患の治療薬としての可能性を探る研究が進行中です。
産業: これは、新素材の開発や、医薬品や農薬の合成における中間体として使用されています。
科学的研究の応用
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的に結合し、その活性を調節することで、その効果を発揮する可能性があり、細胞経路と生理学的反応の変化につながります。たとえば、炎症や癌細胞の増殖に関与する特定の酵素の活性を阻害することで、抗炎症作用や抗がん作用を発揮する可能性があります。
類似の化合物との比較
[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンは、次のような他のピラゾール誘導体と比較できます。
1-フェニル-3-メチル-1H-ピラゾール-5-アミン: この化合物は、エチル基の代わりにフェニル基を持ち、異なる生物活性を示す可能性があります。
1-エチル-3-メチル-1H-ピラゾール-5-アミン: この化合物は、メトキシプロピルアミン側鎖がなく、化学的および生物学的特性が異なる可能性があります。
1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミン: この化合物は、メトキシ基がなく、反応性と用途が異なる可能性があります。
[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンの独自性は、その特定の置換パターンにあり、他のピラゾール誘導体と比較して、独自の化学反応性と生物活性を付与する可能性があります。
類似化合物との比較
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-1H-pyrazol-5-amine: This compound has a phenyl group instead of an ethyl group and may exhibit different biological activities.
1-ethyl-3-methyl-1H-pyrazol-5-amine: This compound lacks the methoxypropylamine side chain and may have different chemical and biological properties.
1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine: This compound lacks the methoxy group and may have different reactivity and applications.
The uniqueness of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which may confer unique chemical reactivity and biological activity compared to other pyrazole derivatives.
特性
分子式 |
C11H21N3O |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H21N3O/c1-4-14-9-11(10(2)13-14)8-12-6-5-7-15-3/h9,12H,4-8H2,1-3H3 |
InChIキー |
UJJNWNIKJXOZIF-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)CNCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11744492.png)
![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11744498.png)

![1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole](/img/structure/B11744504.png)

![3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11744516.png)
![1-(butan-2-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744517.png)

![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744521.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744530.png)
![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methyl]-dimethylazanium](/img/structure/B11744536.png)

![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744546.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744549.png)
